molecular formula C8H8O3 B083384 Methyl phenyl carbonate CAS No. 13509-27-8

Methyl phenyl carbonate

Cat. No. B083384
Key on ui cas rn: 13509-27-8
M. Wt: 152.15 g/mol
InChI Key: XTBFPVLHGVYOQH-UHFFFAOYSA-N
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Patent
US05362901

Procedure details

The same procedure was selected as in Example 1. However, the reactor used was a 20-tray bubble-cap tray column 2 m in length and 5 cm in diameter. 500 g/h of phenol and 0.5 mol % of poly[oxy(butylhydroxystannylene)] were added at the head of the column, 500 g/h of gaseous dimethyl carbonate were added at the foot of the column. After one pass through the column, 554 g/h of a bottom product of composition 23.2% by weight of methyl phenyl carbonate, 2.1% by weight of diphenyl carbonate and 74.7% by weight of phenol were obtained, which still contained the catalyst. After a second pass of this product in the manner described in Example 1, 615 g/h of a bottom product of composition 36.8% by weight of methyl phenyl carbonate, 9.1% by weight of diphenyl carbonate and 54.1% by weight of phenol were obtained. After a third column pass, 670 g/h of a bottom product of composition 45.5% by weight of methyl phenyl carbonate, 14.3% by weight of diphenyl carbonate and 40.2% by weight of phenol were obtained. This corresponds to a space-time yield for the formation of methyl phenyl carbonate and diphenyl carbonate, based on three column passes, of 0.034 kg 1-1 h-1. After the fourth pass of the bottom product, in which no dimethyl carbonate was conducted in counter-current, the bottom product had the composition 13.5% by weight of methyl phenyl carbonate, 50.7% by weight of diphenyl carbonate and 35.8% by weight of phenol, which gives a space-time yield for the formation of methyl phenyl carbonate and diphenyl carbonate, based on 4 column passes, of 0.032 g 1-1 h-1. Here also, the catalyst was not removed at any stage, but recycled in all passes with the bottom product. The bottom compositions were determined by gas chromatographic analysis (GC) as % by weight compositions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](=[O:13])([O:11][CH3:12])[O:9][CH3:10]>>[C:8](=[O:11])([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[O:9][CH3:10].[C:8](=[O:13])([O:11][C:12]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:1]=1)[O:9][C:10]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at the foot of the column

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OC1=CC=CC=C1)=O
Name
Type
product
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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